molecular formula C6H14ClNO2 B1377070 5-Amino-2-methylpentanoic acid hydrochloride CAS No. 1423023-83-9

5-Amino-2-methylpentanoic acid hydrochloride

Cat. No.: B1377070
CAS No.: 1423023-83-9
M. Wt: 167.63 g/mol
InChI Key: LFLZPAPTADPTHP-UHFFFAOYSA-N
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Description

5-Amino-2-methylpentanoic acid hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of amino acids and is often used in various scientific research applications due to its unique properties. The compound is typically found in a solid form and is known for its stability under normal storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylpentanoic acid hydrochloride typically involves the reaction of 2-methylpentanoic acid with ammonia or an amine, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water or ethanol.

    Catalysts: No specific catalysts are generally required for this synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous flow reactors: To ensure consistent product quality and yield.

    Purification techniques: Including crystallization and filtration to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

Chemistry: 5-Amino-2-methylpentanoic acid hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: In biological research, this compound is used to study amino acid metabolism and protein synthesis. It can also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing metabolic pathways.

Comparison with Similar Compounds

  • 2-Amino-3-methylbutanoic acid hydrochloride
  • 3-Amino-2-methylpropanoic acid hydrochloride
  • 4-Amino-2-methylbutanoic acid hydrochloride

Comparison: 5-Amino-2-methylpentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-amino-2-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)3-2-4-7;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLZPAPTADPTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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